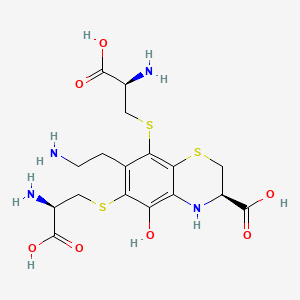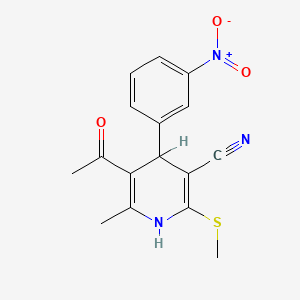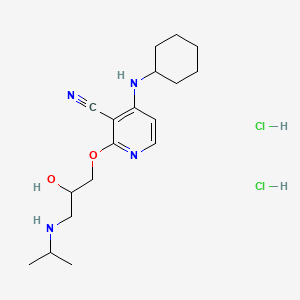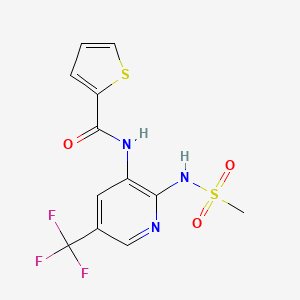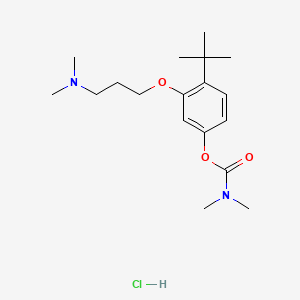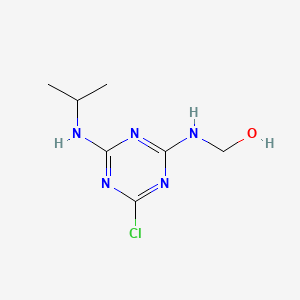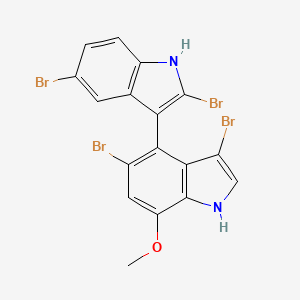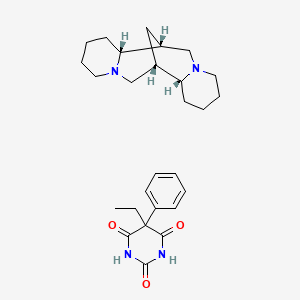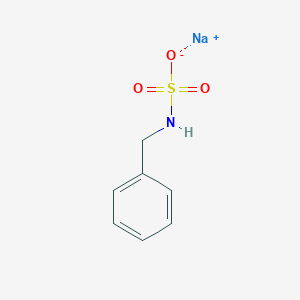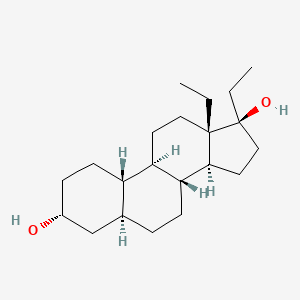
13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane is a synthetic steroid compound. It is characterized by its unique structure, which includes diethyl groups at the 13beta and 17alpha positions, and hydroxyl groups at the 3alpha and 17beta positions. This compound is part of the gonane family, which is a subset of steroids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Alkylation: Introduction of ethyl groups at the 13beta and 17alpha positions.
Hydroxylation: Addition of hydroxyl groups at the 3alpha and 17beta positions.
Cyclization: Formation of the gonane ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane has several applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including hormone regulation.
Medicine: Explored for its potential therapeutic effects, particularly in hormone replacement therapy.
Industry: Utilized in the synthesis of other complex steroid compounds.
Mecanismo De Acción
The mechanism of action of 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane involves its interaction with steroid receptors in the body. It binds to these receptors, modulating their activity and influencing various physiological processes. The specific molecular targets and pathways include hormone receptors and related signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: A natural steroid hormone with similar structural features but different functional groups.
Estradiol: Another natural steroid hormone with hydroxyl groups at different positions.
Dihydrotestosterone (DHT): A potent androgen with a similar gonane structure but different substituents.
Uniqueness
What sets 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its diethyl and hydroxyl groups at specific positions make it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
883874-20-2 |
|---|---|
Fórmula molecular |
C21H36O2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(3R,5S,8R,9R,10S,13S,14S,17S)-13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h14-19,22-23H,3-13H2,1-2H3/t14-,15+,16-,17+,18+,19-,20-,21-/m0/s1 |
Clave InChI |
KQIPRUISTDIUTD-YZUCACDQSA-N |
SMILES isomérico |
CC[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(CC)O)O |
SMILES canónico |
CCC12CCC3C4CCC(CC4CCC3C1CCC2(CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)



